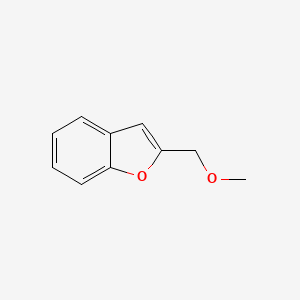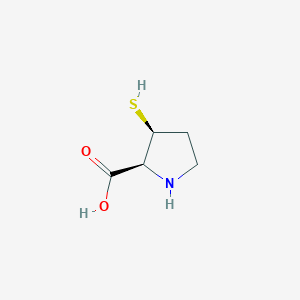
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired chiral compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the asymmetric reduction of precursor compounds, allowing for efficient and scalable production of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group (-COOH) can be reduced to form alcohols or aldehydes.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, aldehydes, and various sulfur-containing derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the compound can act as a ligand for metal ions, influencing enzymatic activity and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral amino acid derivatives such as (2S,3R)-3-methylglutamate and (2S,3R)-3-alkyl/alkenylglutamates .
Uniqueness
What sets (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both a mercapto group and a carboxylic acid group on a pyrrolidine ring. This unique combination of features makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H9NO2S |
|---|---|
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
(2S,3S)-3-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3(9)1-2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
InChI-Schlüssel |
XLEKQZHPKBRJNB-IUYQGCFVSA-N |
Isomerische SMILES |
C1CN[C@H]([C@H]1S)C(=O)O |
Kanonische SMILES |
C1CNC(C1S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


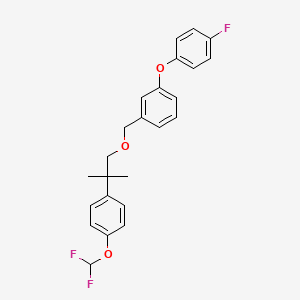

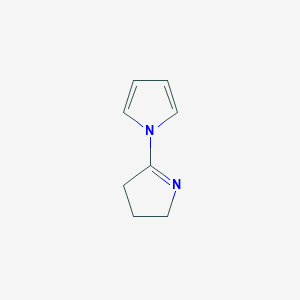
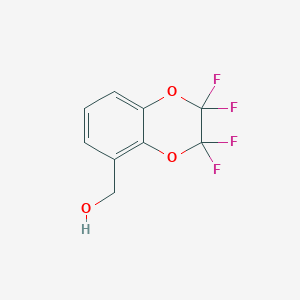
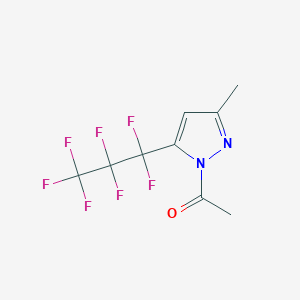
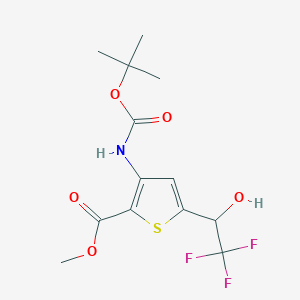
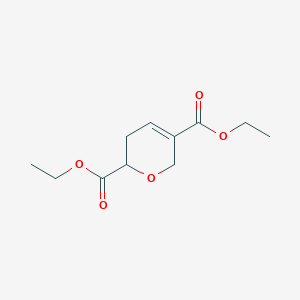
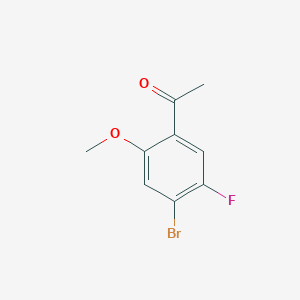
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

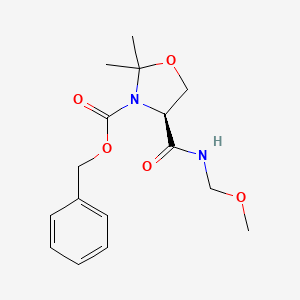
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
